1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-1-YL)ethanone
Overview
Description
“1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-1-YL)ethanone” is a chemical compound with the empirical formula C16H20BNO3 . It has a molecular weight of 285.15 . The compound is solid in form .
Molecular Structure Analysis
The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical and Chemical Properties Analysis
This compound is a solid . Further physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Characterization
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to the one , are utilized as boric acid ester intermediates. They are synthesized through multi-step reactions, including nucleophilic substitution, and confirmed via spectroscopic methods such as FTIR, NMR, and mass spectrometry. Crystal structures of these compounds are analyzed using X-ray diffraction and further evaluated through density functional theory (DFT) calculations. These studies reveal the physicochemical properties and molecular conformations of the compounds, underscoring their potential as intermediates in more complex chemical synthesis processes (Huang et al., 2021).
Catalysis and Organic Synthesis
The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes is performed via palladium-catalyzed borylation of aryl bromides. This method is particularly effective for aryl bromides bearing sulfonyl groups, indicating its utility in synthesizing various organoboron compounds for subsequent applications in cross-coupling reactions (Takagi & Yamakawa, 2013).
Fluorescence Probes
Boronate ester compounds are explored as fluorescence probes for detecting hydrogen peroxide (H2O2), a crucial molecule in biological systems and industrial processes. These studies highlight the importance of electronic properties, such as intramolecular charge transfer (ICT), in designing effective sensors. The modifications in the boronate ester structure influence the fluorescence response to H2O2, providing insights into the development of sensitive and selective chemical sensors (Lampard et al., 2018).
Material Science and Polymer Chemistry
Derivatives of the compound are utilized in the synthesis of semiconducting polymers. For instance, diborylated naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole serves as a precursor for high-performance semiconducting polymers, demonstrating the role of organoboron compounds in advancing materials science for electronic applications (Kawashima et al., 2013).
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-10(19)18-13-7-6-12(8-11(13)9-17-18)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRXJRQTWDHWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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